tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate is a chemical compound with the molecular formula C9H18BrNO3 and a molecular weight of 268.15 g/mol . It is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-3-methoxypropylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
tert-butyl N-(2-bromo-3-methoxypropyl)-N-methylcarbamate can be compared with similar compounds such as:
tert-butyl N-(2-chloro-3-methoxypropyl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl N-(2-bromo-3-hydroxypropyl)-N-methylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.
tert-butyl N-(2-bromo-3-methoxypropyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1518109-44-8 |
---|---|
Molecular Formula |
C10H20BrNO3 |
Molecular Weight |
282.2 |
Purity |
80 |
Origin of Product |
United States |
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